molecular formula C17H25BrN2O4SSi B13678372 2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide

2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide

Cat. No.: B13678372
M. Wt: 461.4 g/mol
InChI Key: STZJKZXEAOLGND-UHFFFAOYSA-N
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Description

2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide is a complex organic compound that features a bromine atom, an isoxazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Benzenesulfonamide Group: This step involves the reaction of the isoxazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Incorporation of the Trimethylsilyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as reflux in an appropriate solvent.

Major Products

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and sulfonamide group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(4-(methyl-d3)-1H-imidazol-1-yl-2,5-d2)pyridine
  • 4-Bromo-3-(4-(methyl-d3)-1H-imidazol-1-yl-2,5-d2)pyridine
  • 5-Bromo-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-2(1H)-pyridinone

Uniqueness

2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide is unique due to its combination of a bromine atom, an isoxazole ring, and a benzenesulfonamide group. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C17H25BrN2O4SSi

Molecular Weight

461.4 g/mol

IUPAC Name

2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-trimethylsilylethoxymethyl)benzenesulfonamide

InChI

InChI=1S/C17H25BrN2O4SSi/c1-13-14(2)24-19-17(13)20(12-23-10-11-26(3,4)5)25(21,22)16-9-7-6-8-15(16)18/h6-9H,10-12H2,1-5H3

InChI Key

STZJKZXEAOLGND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1N(COCC[Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2Br)C

Origin of Product

United States

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